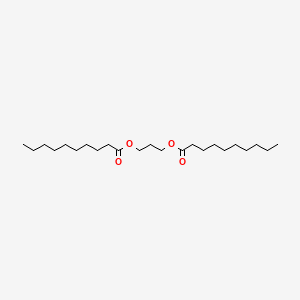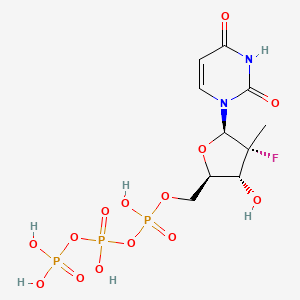![molecular formula C21H19N3O3S2 B1678331 N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide CAS No. 817635-93-1](/img/structure/B1678331.png)
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide
Übersicht
Beschreibung
“N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide” is a compound with the molecular formula C21H19N3O3S2 . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of a similar compound, N-(4-(1H-benzo[d]imidazole-2-yl)phenyl)-3-benzoyl thiourea, was reported in a study . The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . The structure was further examined by Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H19N3O3S2 and an average mass of 425.524 Da . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Compounds with the structure of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized as potent inhibitors of human carbonic anhydrase (hCA) I and II, which are important for their potential applications in treating conditions like glaucoma. One study highlighted derivatives of this compound demonstrating selective and promising inhibitory effects against the hCA II isoenzyme, suggesting their potential as lead compounds for further investigation to alleviate symptoms of glaucoma (Tuğrak et al., 2020).
Antimicrobial and Antipathogenic Activities
Research has explored the synthesis of benzamide derivatives, including N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide, for their potential antimicrobial activities. These compounds have shown significant inhibitory effects against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. The presence of specific substituents on the phenyl ring of the thiourea moiety was correlated with enhanced anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Corrosion Inhibition
These compounds have also been studied for their corrosion inhibition properties. For instance, their efficacy in preventing corrosion of carbon steel in acidic environments has been demonstrated through electrochemical techniques. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Esmaeili et al., 2016).
Anticancer Activity
Moreover, derivatives of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized and evaluated for their anticancer activities. Studies have identified specific derivatives with potent effects against various cancer cell lines, including breast and cervical cancer cells. These findings highlight the potential of these compounds in developing new anticancer drugs (Gaikwad, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRRFWVFHEXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)


